4,6-dichloro-1H-indole-2-carboxylic acid is an indole derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. Its molecular formula is C9H5Cl2NO2, and it has a molecular weight of approximately 230.05 g/mol . The compound appears as a pale beige solid and is soluble in organic solvents such as dimethyl sulfoxide and methanol .
The chemical reactivity of 4,6-dichloro-1H-indole-2-carboxylic acid primarily involves nucleophilic substitutions due to the electrophilic nature of the chlorine atoms. It can participate in various reactions, including:
These reactions make it a versatile intermediate in organic synthesis.
4,6-dichloro-1H-indole-2-carboxylic acid exhibits notable biological activities. It has been identified as a potent selective antagonist of the glycine site of N-methyl-D-aspartate receptors. This antagonistic action suggests potential therapeutic applications in treating neurological disorders . Additionally, it has been reported as an allosteric inhibitor of fructose 1,6-bisphosphatase, which plays a crucial role in gluconeogenesis .
Several methods have been developed for synthesizing 4,6-dichloro-1H-indole-2-carboxylic acid:
These methods enable chemists to produce this compound efficiently for research and development purposes.
The applications of 4,6-dichloro-1H-indole-2-carboxylic acid are diverse:
Research on the interactions of 4,6-dichloro-1H-indole-2-carboxylic acid with various biological targets has revealed its potential as a modulator in complex biochemical systems. Studies utilizing X-ray crystallography have shown that it binds effectively to specific sites on enzymes like fructose 1,6-bisphosphatase . This binding can alter enzyme activity and provide insights into metabolic regulation.
4,6-dichloro-1H-indole-2-carboxylic acid shares structural similarities with other indole derivatives but possesses unique properties due to its specific substitutions. Here are some comparable compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-chloroindole-2-carboxylic acid | Chlorine at position 5 | Less potent as a glycine receptor antagonist |
4-bromoindole-2-carboxylic acid | Bromine at position 4 | Different halogen may affect binding affinity |
Indole-3-acetic acid | Carboxylic acid at position 3 | Primarily involved in plant growth regulation |
The unique positioning of chlorine atoms in 4,6-dichloro-1H-indole-2-carboxylic acid enhances its biological activity compared to these similar compounds.
Irritant